molecular formula C13H14N2O3S B2421624 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide CAS No. 892847-83-5

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide

Cat. No.: B2421624
CAS No.: 892847-83-5
M. Wt: 278.33
InChI Key: MMIJKEYDBFUADN-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a dioxolobenzothiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2,3)11(16)15-12-14-7-4-8-9(18-6-17-8)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIJKEYDBFUADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC3=C(C=C2S1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320807
Record name N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

892847-83-5
Record name N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the dioxolobenzothiazole core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in therapeutic applications.

1. Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety fused with a dioxole ring. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, which indicates the presence of nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and biological properties.

2. Synthesis

The synthesis of this compound involves multi-step organic reactions typically including:

  • Formation of the benzothiazole core.
  • Introduction of the dioxole ring.
  • Amide bond formation with 2,2-dimethylpropanamine.

3.1 Antidepressant Activity

Research has shown that derivatives containing benzothiazole structures exhibit significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A). For instance, a related compound demonstrated a Ki value of 17 nM17\text{ nM} for the 5-HT1A receptor and 0.71 nM0.71\text{ nM} for the 5-HT2A receptor, indicating strong potential as an antidepressant agent through mechanisms involving serotonin modulation .

3.2 Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using various assays such as DPPH and ORAC. These assays measure the ability of compounds to scavenge free radicals and prevent oxidative stress. The results indicated that certain derivatives showed promising antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .

3.3 Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits inhibitory effects on pro-inflammatory enzymes like lipoxygenase (LO). Compounds in this class have shown IC50 values in the sub-micromolar range against LO in both cell-free systems and activated neutrophils, highlighting their potential in treating inflammatory conditions .

4. Case Studies

Case Study 1: Antidepressant Screening

In a study assessing various benzothiazole derivatives for antidepressant activity using the forced swimming test (FST) and tail suspension test (TST), compounds similar to this compound exhibited significant reductions in immobility time compared to controls. This suggests a robust antidepressant-like effect mediated through serotonergic pathways .

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant properties of synthesized derivatives revealed that specific compounds could effectively reduce oxidative stress markers in cell cultures exposed to UV radiation. This underscores their potential as multifunctional agents in dermatological applications .

5. Implications for Therapeutic Applications

The multifaceted biological activities of this compound position it as a candidate for further development in pharmacotherapy targeting:

  • Depression : Leveraging its serotonin receptor affinity.
  • Inflammation : Utilizing its anti-inflammatory properties.
  • Oxidative Stress : Offering protection against cellular damage.

6. Conclusion

This compound represents a promising compound with diverse biological activities that warrant further investigation. Its potential applications in treating depression and inflammatory diseases highlight the importance of continued research into its mechanisms of action and therapeutic efficacy.

Data Summary Table

Property Value/Description
Molecular FormulaC15H18N2O3SC_{15}H_{18}N_2O_3S
Antidepressant ActivityHigh affinity for 5-HT receptors
Antioxidant ActivityEffective scavenger of free radicals
Anti-inflammatory ActivityInhibits lipoxygenase with sub-micromolar IC50

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